[(1R,2S)-2-aminocyclohexyl]methanol

Catalog No.
S3709012
CAS No.
213764-26-2
M.F
C7H15NO
M. Wt
129.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[(1R,2S)-2-aminocyclohexyl]methanol

CAS Number

213764-26-2

Product Name

[(1R,2S)-2-aminocyclohexyl]methanol

IUPAC Name

[(1R,2S)-2-aminocyclohexyl]methanol

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

InChI

InChI=1S/C7H15NO/c8-7-4-2-1-3-6(7)5-9/h6-7,9H,1-5,8H2/t6-,7-/m0/s1

InChI Key

GCWPGEWXYDEQAY-BQBZGAKWSA-N

SMILES

C1CCC(C(C1)CO)N

Canonical SMILES

C1CCC(C(C1)CO)N

Isomeric SMILES

C1CC[C@@H]([C@@H](C1)CO)N

[(1R,2S)-2-aminocyclohexyl]methanol is a chiral compound characterized by the presence of an amino group and a hydroxymethyl group attached to a cyclohexane ring. Its molecular formula is C₇H₁₅NO, with a molecular weight of approximately 129.20 g/mol. The compound features specific stereochemistry, which is crucial for its biological interactions and chemical reactivity. The structure can be represented as follows:

text
NH2 | CH2OH-C6H11

This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural properties.

Currently, there is no documented research on the specific mechanism of action of [(1R,2S)-2-Aminocyclohexyl]methanol. As mentioned earlier, it likely serves as a building block for more complex molecules with potential biological activity. Understanding the mechanism of those derivatives would require studying the specific end product.

Similar to most primary amines and alcohols, [(1R,2S)-2-Aminocyclohexyl]methanol is likely to be:

  • Skin and eye irritant: The amine and hydroxyl groups can cause irritation upon contact [].
  • Respiratory irritant: Inhalation may cause respiratory tract irritation [].
, including:

  • N-acylation: The amino group can react with acyl chlorides to form amides.
  • Formation of N,O-acetals: This reaction involves the interaction of the hydroxymethyl group with carbonyl compounds, leading to the formation of acetals, which are significant intermediates in organic synthesis.
  • Enantioselective reactions: The chiral nature of the compound allows it to participate in asymmetric synthesis, making it valuable in the production of enantiomerically pure compounds.

The biological activity of [(1R,2S)-2-aminocyclohexyl]methanol is primarily linked to its structural features. Research indicates that compounds with similar structures exhibit various pharmacological effects, including:

  • Neuroactive properties: Some aminocyclohexyl derivatives have been studied for their potential as neurotransmitter modulators.
  • Antimicrobial activity: Certain derivatives have shown effectiveness against bacterial strains, suggesting potential applications in antibiotic development .

Several methods have been developed for synthesizing [(1R,2S)-2-aminocyclohexyl]methanol:

  • Chemoenzymatic synthesis: This method utilizes enzymes to catalyze the formation of the compound from simpler precursors, allowing for high selectivity and yield .
  • Conventional organic synthesis: Traditional methods involve multi-step reactions starting from cyclohexane derivatives, followed by amination and hydroxymethylation steps .
  • Use of chiral catalysts: Chiral catalysts can be employed to enhance the enantioselectivity of the synthesis process, ensuring that the desired stereoisomer is produced predominantly.

[(1R,2S)-2-aminocyclohexyl]methanol has several applications:

  • Pharmaceuticals: Its derivatives are explored for use in drug development due to their biological activities.
  • Organic synthesis: It serves as a useful building block in the synthesis of more complex organic molecules.
  • Research: The compound is utilized in studies focused on chiral recognition and catalysis .

Interaction studies involving [(1R,2S)-2-aminocyclohexyl]methanol focus on its binding affinity with various biological targets. For instance:

  • Receptor binding studies: Research indicates that this compound may interact with neurotransmitter receptors, influencing signaling pathways in neural tissues.
  • In vitro assays: These studies assess its efficacy against specific pathogens or cellular models, providing insights into its therapeutic potential .

Several compounds share structural similarities with [(1R,2S)-2-aminocyclohexyl]methanol. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
(1R,2R)-2-AminocyclohexanolSimilar amine and alcohol groupsDifferent stereochemistry affecting activity
(1S,2S)-AminocyclohexanolEnantiomeric formMay exhibit different biological properties
2-AminocyclohexanoneKetone instead of alcoholDifferent reactivity profile due to carbonyl group
CyclohexylmethylamineLacks hydroxymethyl groupPotentially different pharmacological effects

The uniqueness of [(1R,2S)-2-aminocyclohexyl]methanol lies in its specific stereochemistry and functional groups that contribute to its distinct biological activities and reactivity patterns compared to these similar compounds.

XLogP3

0.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

129.115364102 g/mol

Monoisotopic Mass

129.115364102 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-20-2023

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